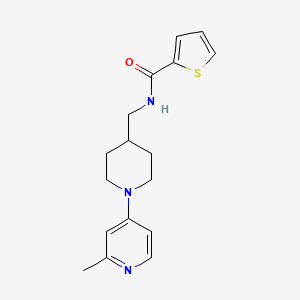

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene ring

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-11-15(4-7-18-13)20-8-5-14(6-9-20)12-19-17(21)16-3-2-10-22-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXFPNUMMKVCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.

Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, pyridine, and thiophene derivatives, such as:

- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide .

Uniqueness

What sets N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Q & A

Q. How can the synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Piperidine intermediate preparation : Reacting 2-methylpyridine-4-amine with piperidin-4-ylmethanol under reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) .

- Amide bond formation : Coupling the piperidine intermediate with thiophene-2-carboxylic acid using EDCI/HOBt or HATU as coupling agents in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters : Control reaction temperature (0–5°C for coupling), stoichiometric excess of coupling reagents (1.2–1.5 eq), and inert atmosphere to prevent hydrolysis.

Q. What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm regiochemistry of the piperidine and pyridine rings (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 2.5–3.5 ppm for piperidine-CH₂) .

- 2D NMR (HSQC, HMBC) to verify amide linkage and spatial proximity of the thiophene and piperidine moieties .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]⁺ at m/z 342.1487) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and optimize docking studies with biological targets .

Q. Which in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

- Anticancer Activity :

- MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

- Apoptosis assays (Annexin V/PI staining) to evaluate mechanism .

- Enzyme Inhibition :

- Kinase inhibition profiling (e.g., EGFR, PI3K) using ADP-Glo™ assays .

- Cellular Uptake : LC-MS quantification in cell lysates to assess permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

- Modify Key Moieties :

- Piperidine Ring : Introduce substituents (e.g., -CF₃ at C-3) to modulate lipophilicity and target binding .

- Thiophene Carboxamide : Replace sulfur with oxygen (furan) to assess electronic effects on receptor affinity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) .

- Parallel Synthesis : Generate a library of analogs via combinatorial chemistry (e.g., 48 compounds) and screen against panels of related targets .

Q. What strategies address rapid in vivo clearance observed in pharmacokinetic (PK) studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl ester) on the carboxamide to improve oral bioavailability .

- Formulation Optimization : Use lipid-based nanoemulsions to enhance solubility and prolong half-life .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify major CYP450 isoforms involved in clearance. Inhibitors like ketoconazole can validate pathways .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

- Bioavailability Analysis : Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .

- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at the piperidine methyl group) .

- PK/PD Modeling : Corrogate in vitro IC₅₀ with unbound plasma concentrations to adjust dosing regimens .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs .

Q. What techniques validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by measuring protein thermal stability shifts .

- SPR/Biacore : Quantify binding kinetics (KD, kon/koff) for purified recombinant proteins .

- CRISPR-Cas9 Knockout Models : Compare compound activity in wild-type vs. target-knockout cell lines to confirm specificity .

Q. How to prioritize analogs for preclinical development?

Methodological Answer:

- Multiparameter Optimization (MPO) : Score compounds based on potency (IC₅₀ < 100 nM), solubility (>50 µM), and CYP inhibition (<50% at 10 µM) .

- Toxicology Screening :

- In Vivo Tolerability : 7-day repeat-dose study in rodents (10–100 mg/kg) with histopathology analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.